molecular formula C10H7N5O2 B1483293 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2097983-14-5

1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1483293
CAS No.: 2097983-14-5
M. Wt: 229.19 g/mol
InChI Key: NUCDCZRXHRMZQB-UHFFFAOYSA-N
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Description

1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a cyanomethyl group and a pyrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrazine carboxylic acids under acidic or basic conditions. The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Cyanomethyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
  • 1-(cyanomethyl)-3-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid
  • 1-(cyanomethyl)-3-(quinolin-2-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness

1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the pyrazinyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with specific biological or chemical activities.

Properties

IUPAC Name

2-(cyanomethyl)-5-pyrazin-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-1-4-15-9(10(16)17)5-7(14-15)8-6-12-2-3-13-8/h2-3,5-6H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCDCZRXHRMZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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